2-溴-3-氟-5-碘吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

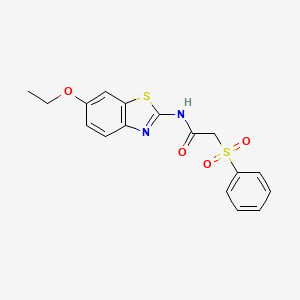

2-Bromo-3-fluoro-5-iodopyridine is a compound with the molecular formula C5H2BrFIN . It has a molecular weight of 301.88 . It is a solid substance that should be stored at 4°C and protected from light .

Molecular Structure Analysis

The InChI code for 2-Bromo-3-fluoro-5-iodopyridine is 1S/C5H2BrFIN/c6-5-4(7)1-3(8)2-9-5/h1-2H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

2-Bromo-3-fluoro-5-iodopyridine is a solid substance . It has a molecular weight of 301.88 . It should be stored at 4°C and protected from light .科学研究应用

合成五取代吡啶

2-溴-3-氟-5-碘吡啶在药物化学研究中是一种有价值的构建模块,特别是在合成五取代吡啶方面。它已被用于生成具有进一步化学操作所需功能的各种五取代吡啶 (Wu, Porter, Frennesson, & Saulnier, 2022)。

结构多样性的创造

2-溴-3-氟-5-碘吡啶在从共同前体中创造结构多样性方面起着关键作用,展示了它在化学合成中的多功能性。它被用于导致各种吡啶和吡啶羧酸的形成过程,突显了它在不同合成途径中的作用 (Schlosser & Bobbio, 2002)。

电子结构研究

已通过紫外光电子能谱研究了卤代吡啶的电子结构,包括2-溴-3-氟-5-碘吡啶。这项研究为了解这类化合物的电子性质提供了见解,这对于理解它们的反应性和在化学各领域的潜在应用至关重要 (Caine, Dunne, & Nagy-Felsobuki, 1995)。

功能化吡啶的合成

使用2-溴-3-氟-5-碘吡啶合成功能化吡啶,展示了它在高效创建具有潜在应用于药物化学和材料科学的化合物中的作用。这进一步强调了它作为有机合成中多功能试剂的实用性 (Sutherland & Gallagher, 2003)。

化学选择性功能化

2-溴-3-氟-5-碘吡啶已被用于研究探索化学选择性功能化,这是有机化学中的一个重要过程,用于选择性修改分子,这在药物开发和复杂有机化合物的合成中至关重要 (Stroup, Szklennik, Forster, & Serrano-Wu, 2007)。

安全和危害

2-Bromo-3-fluoro-5-iodopyridine is considered hazardous. It is harmful if swallowed, causes skin irritation, may cause respiratory irritation, and causes serious eye irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

作用机制

Target of Action

2-Bromo-3-fluoro-5-iodopyridine is a pyridine derivative with halogen groups attached to each of its positions 2, 3, and 5 . It is primarily used as a biochemical reagent and is often employed in the synthesis of various organic compounds . The specific targets of this compound can vary depending on the context of its use. For instance, it has been used to develop fluorescent compounds and investigate the structure/activity relationships of non-nucleoside adenosine kinase inhibitors .

Mode of Action

The mode of action of 2-Bromo-3-fluoro-5-iodopyridine largely depends on the specific reaction it is involved in. As a halogenated pyridine, it can participate in various types of organic reactions, including substitution reactions . The presence of different halogens (bromine, fluorine, and iodine) in its structure can influence its reactivity and selectivity in these reactions .

Biochemical Pathways

The specific biochemical pathways affected by 2-Bromo-3-fluoro-5-iodopyridine can vary depending on its application. In the context of its use as a reagent for synthesizing fluorescent compounds, it may be involved in various organic synthesis pathways . .

Result of Action

The molecular and cellular effects of 2-Bromo-3-fluoro-5-iodopyridine’s action would depend on its specific use. For instance, when used to synthesize fluorescent compounds, the resulting compounds could be used to label or visualize certain biological structures or processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-3-fluoro-5-iodopyridine. For example, the temperature and pH of the reaction environment can affect the rate and selectivity of the reactions it participates in . Additionally, the presence of other substances in the environment, such as solvents or catalysts, can also influence its reactivity .

属性

IUPAC Name |

2-bromo-3-fluoro-5-iodopyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrFIN/c6-5-4(7)1-3(8)2-9-5/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCDXVQAOGHCOBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)Br)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrFIN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.88 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1214323-00-8 |

Source

|

| Record name | 2-bromo-3-fluoro-5-iodopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{3-cyano-4-[(4-methylphenyl)sulfonyl]phenyl}-2-methylbenzenecarboxamide](/img/structure/B2370557.png)

![N-(3-acetamidophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2370558.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2370559.png)

![7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2370564.png)

![1-[(4-Fluorophenyl)carbamoyl]-3-fluorosulfonyloxybenzene](/img/structure/B2370565.png)

![(2E)-3-[3-(chlorosulfonyl)-4-methoxyphenyl]acrylic acid](/img/structure/B2370568.png)

![Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-8-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate](/img/structure/B2370575.png)

![4-Amino-N-[2-(diethylamino)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2370576.png)

![2-[[3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-phenyl-N-propan-2-ylacetamide](/img/structure/B2370578.png)